molecular formula C24H23N3O3 B2354479 5-methyl-3-(3-methylbenzamido)-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide CAS No. 1226444-25-2

5-methyl-3-(3-methylbenzamido)-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide

Cat. No.: B2354479
CAS No.: 1226444-25-2
M. Wt: 401.466
InChI Key: ZCLXAYIVMONCSK-UHFFFAOYSA-N
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Description

5-methyl-3-(3-methylbenzamido)-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(3-methylbenzamido)-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the morpholin-4-ylsulfonyl group and the 3-oxo-3-piperidin-1-ylpropyl side chain. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(3-methylbenzamido)-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with higher oxidation states, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinazoline derivatives are often studied for their potential as enzyme inhibitors, receptor antagonists, and other bioactive agents. This compound may exhibit similar properties, making it a candidate for drug development and other biomedical research.

Medicine

In medicine, compounds like 5-methyl-3-(3-methylbenzamido)-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide are investigated for their therapeutic potential. They may be explored for treating various diseases, including cancer, inflammation, and infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials, agrochemicals, and other applications where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 5-methyl-3-(3-methylbenzamido)-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-6-(morpholin-4-ylsulfonyl)quinazoline-2,4(1H,3H)-dione: Lacks the 3-oxo-3-piperidin-1-ylpropyl side chain.

    3-(3-oxo-3-piperidin-1-ylpropyl)quinazoline-2,4(1H,3H)-dione: Lacks the morpholin-4-ylsulfonyl group.

Uniqueness

The presence of both the morpholin-4-ylsulfonyl group and the 3-oxo-3-piperidin-1-ylpropyl side chain in 5-methyl-3-(3-methylbenzamido)-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide makes it unique

Properties

IUPAC Name

5-methyl-3-[(3-methylbenzoyl)amino]-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-14-5-4-6-17(11-14)23(28)27-21-19-12-15(2)7-10-20(19)26-22(21)24(29)25-13-18-9-8-16(3)30-18/h4-12,26H,13H2,1-3H3,(H,25,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLXAYIVMONCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)NCC4=CC=C(O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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